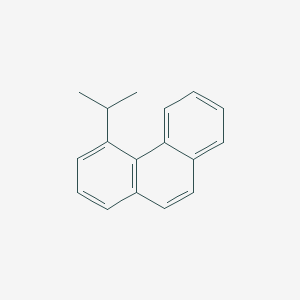

4-(Propan-2-YL)phenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

106086-40-2 |

|---|---|

Molecular Formula |

C17H16 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4-propan-2-ylphenanthrene |

InChI |

InChI=1S/C17H16/c1-12(2)15-9-5-7-14-11-10-13-6-3-4-8-16(13)17(14)15/h3-12H,1-2H3 |

InChI Key |

NYSNETRGWOQOTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Propan 2 Yl Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of individual protons and carbon atoms. organicchemistrydata.orgumich.edu

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. libretexts.org For 4-(propan-2-yl)phenanthrene, the ¹H NMR spectrum exhibits characteristic signals for both the aromatic phenanthrene (B1679779) core and the isopropyl substituent.

The aromatic protons of the phenanthrene ring system typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.5 and 9.9 ppm. The exact chemical shifts and coupling patterns are influenced by the position of the isopropyl group on the phenanthrene backbone.

The isopropyl group gives rise to two distinct signals. The methine proton (-CH) appears as a multiplet, often a septet, due to coupling with the six equivalent methyl protons. This signal is typically found in the range of δ 3.0 to 4.0 ppm. The six methyl protons (-CH₃) appear as a doublet further upfield, usually around δ 1.3 to 1.5 ppm, due to coupling with the single methine proton. msu.eduhmdb.ca

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.5 - 9.9 | Multiplet | Complex pattern due to multiple couplings within the phenanthrene ring system. |

| Isopropyl -CH | 3.0 - 4.0 | Septet (or multiplet) | Coupling with the six methyl protons. |

| Isopropyl -CH₃ | 1.3 - 1.5 | Doublet | Coupling with the single methine proton. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. libretexts.orglibretexts.org In the ¹³C NMR spectrum of this compound, distinct signals are observed for the aromatic carbons of the phenanthrene core and the aliphatic carbons of the isopropyl group.

The aromatic carbons, including both protonated and quaternary carbons, resonate in the downfield region, typically between δ 120 and 150 ppm. oregonstate.edu The specific chemical shifts are influenced by the electronic environment and the position of the isopropyl substituent. Quaternary carbons generally show weaker signals compared to protonated carbons. libretexts.org

The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum. The methine carbon (-CH) signal is typically observed around δ 30-40 ppm, while the methyl carbon (-CH₃) signals appear at approximately δ 20-25 ppm. nih.govresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 120 - 150 |

| Isopropyl -CH | 30 - 40 |

| Isopropyl -CH₃ | 20 - 25 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. msu.edu The UV-Vis spectrum of this compound is characteristic of a substituted phenanthrene core. Phenanthrene itself displays several absorption bands due to π → π* transitions. nih.govaatbio.com The presence of the isopropyl group can cause slight shifts in the position and intensity of these absorption maxima (λmax). koyauniversity.org

Typically, the spectrum shows intense absorption bands between 250 and 275 nm, with several less intense bands extending to around 380 nm. researchgate.netresearchgate.net The specific absorption maxima and molar absorptivity values provide a fingerprint for the electronic structure of the molecule. oecd.org

Table 3: Typical UV-Vis Absorption Maxima for Phenanthrene Derivatives

| Absorption Band Region | Typical Wavelength Range (nm) | Associated Transition |

|---|---|---|

| Band I | ~250 - 275 | π → π |

| Band II | ~275 - 380 | π → π |

Advanced Mass Spectrometry Techniques for Molecular Characterization

Advanced mass spectrometry techniques are indispensable for the precise mass determination and structural analysis of complex organic molecules like this compound. rsc.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) is a powerful analytical technique that provides enhanced separation and identification of components in complex mixtures. gcms.czlcms.cz This method offers significantly higher peak capacity and sensitivity compared to conventional one-dimensional GC-MS. d-nb.infogcms.cz In the analysis of samples containing polycyclic aromatic hydrocarbons (PAHs), GC×GC-TOFMS can effectively separate isomeric compounds, which is often challenging with single-column GC. The use of a TOF mass analyzer allows for fast data acquisition, which is necessary to capture the narrow peaks produced by the second dimension separation, and provides high-quality mass spectra for confident identification. gcms.cz For this compound, this technique would allow for its separation from other isomers and related PAHs, with its identification confirmed by its mass spectrum and retention times in both chromatographic dimensions.

Electrospray ionization (ESI) coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) is a state-of-the-art technique for the analysis of complex organic mixtures, offering ultra-high resolution and mass accuracy. plos.orgsciopen.com While ESI is typically used for polar and high-molecular-weight compounds, its application in the analysis of petroleum-related samples, including PAHs, has been demonstrated. cup.edu.cnespublisher.com FT-ICR MS can provide unambiguous elemental formula assignments for the detected ions due to its exceptional mass accuracy. plos.org This technique is particularly valuable for characterizing complex mixtures at a molecular level and can be used to study the composition of crude oils and their derivatives, where compounds like this compound may be present. cup.edu.cnespublisher.com

Therefore, a detailed discussion of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information derived from X-ray diffraction, cannot be provided at this time. Elucidation of these structural parameters would require a dedicated crystallographic study involving the synthesis of a single crystal of this compound suitable for X-ray analysis. mdpi.com

For context, the crystal structure of the parent phenanthrene molecule (C14H10) is well-documented. It crystallizes in the monoclinic space group P2(1), and its structure has been a subject of interest due to phase transitions at different temperatures. researchgate.netnih.gov However, the introduction of a bulky propan-2-yl (isopropyl) group at the 4-position would significantly influence the molecule's shape, steric hindrance, and intermolecular interactions, leading to a distinct crystal packing arrangement.

Future research involving single-crystal X-ray diffraction of this compound would be necessary to generate the data required for a complete solid-state structural characterization. jeolusa.com Such a study would yield crucial information, including:

Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise position of each atom within the asymmetric unit.

Bond Lengths and Angles: The intramolecular distances and angles between atoms, providing insight into the molecule's geometry.

Torsion Angles: The dihedral angles that describe the conformation of the isopropyl group relative to the phenanthrene ring system.

Intermolecular Interactions: The non-covalent forces, such as van der Waals interactions or π-π stacking, that govern how the molecules pack together in the crystal.

Without this experimental data, any depiction of the solid-state structure would be purely theoretical.

Theoretical and Computational Chemistry Studies of 4 Propan 2 Yl Phenanthrene

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. acs.org These calculations are foundational for understanding the concepts outlined in the subsequent sections. For a molecule like 4-(propan-2-yl)phenanthrene, DFT would be the method of choice to predict its geometry and electronic characteristics.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. acs.orgoregonstate.edu A smaller gap generally implies higher reactivity. For aromatic systems like phenanthrene (B1679779), these orbitals are typically π-orbitals. The introduction of an alkyl group like isopropyl at the 4-position would be expected to subtly influence the energies of these frontier orbitals compared to the parent phenanthrene molecule. However, without specific calculations, quantitative data for the HOMO-LUMO gap of this compound cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For a phenanthrene derivative, the π-system of the aromatic rings would be an area of negative potential (electron-rich), while the hydrogen atoms would exhibit positive potential. The MEP map is a valuable tool for predicting how a molecule will interact with other chemical species.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. acs.org Computational methods are frequently used to predict the NLO properties of organic molecules.

Linear Polarizability and Hyperpolarizability Determinations

Linear polarizability (α) describes the linear response of a molecule's electron cloud to an external electric field, while hyperpolarizability (β and γ) describes the non-linear response. Large hyperpolarizability values are a key characteristic of effective NLO materials. acs.org The extended π-conjugated system of phenanthrene provides a basis for potential NLO activity, which would be modified by the presence of the isopropyl substituent. Quantitative determination of these properties for this compound requires specific computational studies.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-covalent interactions (NCIs) are critical in understanding the structure, stability, and function of molecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, govern how a molecule interacts with itself and with other molecules. The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing these weak interactions. nih.govuochb.cz

The Reduced Density Gradient (RDG) is a fundamental quantity in this analysis. It is a dimensionless real function of the electron density (ρ) and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density allow for the identification and characterization of different types of non-covalent interactions.

For this compound, NCI and RDG analyses would reveal key aspects of its intramolecular and intermolecular interactions:

Intramolecular Interactions: The presence of the bulky propan-2-yl group introduces steric strain and potential C-H···π interactions between the alkyl protons and the phenanthrene ring system. RDG analysis could map these interactions, appearing as spikes in the low-density, low-gradient region of the plot, indicating stabilizing van der Waals interactions. The planarity of the phenanthrene core would be influenced by these interactions, which can be visualized as broad, colored surfaces in the NCI plot.

Intermolecular Interactions: In a condensed phase or in the presence of other molecules, this compound can engage in various NCIs. The aromatic phenanthrene core is capable of π-π stacking interactions with other aromatic systems. nih.gov The isopropyl group, being hydrophobic, would favor van der Waals interactions. NCI plots would visualize these interaction regions, with green surfaces typically indicating weak van der Waals forces and blue or red surfaces indicating stronger attractive (like hydrogen bonds) or repulsive interactions, respectively.

Computational Modeling of Molecular Interactions

Computational modeling techniques such as molecular docking and molecular dynamics simulations are essential for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or DNA. nextmol.comescholarship.org

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is widely used in drug design to understand the binding mode and affinity of a ligand for a target protein.

In the context of this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, studies on other phenanthrene derivatives have shown their potential as cytotoxic agents by targeting key proteins in cancer cells. academie-sciences.frnih.gov A hypothetical docking study of this compound could yield results similar to those observed for related compounds, such as 2-isopropyl-10-methyl phenanthrene, which has been studied for its enzyme inhibitory activity. nrfhh.com

The results of a docking study are typically presented in a table that includes the binding energy and the interacting amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound against Selected Protein Targets

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosinase | -6.5 | Phe264, His259, Val283 | Hydrophobic, π-π Stacking |

| Acetylcholinesterase | -7.2 | Trp84, Phe330, Tyr334 | π-π Stacking, Hydrophobic |

This table is illustrative and based on findings for similar phenanthrene derivatives. nih.govnrfhh.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing the study of the conformational changes and the stability of the ligand-protein complex over time. researchgate.net Following a molecular docking study, an MD simulation would be the next logical step to validate the stability of the predicted binding pose of this compound within the active site of a protein.

An MD simulation would track the movements of every atom in the system over a period of nanoseconds or even microseconds. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

While no specific MD simulation studies for this compound were found, the general methodology suggests that such a study would provide critical insights into the dynamics of its interaction with a biological target, complementing the static picture provided by molecular docking. escholarship.org

Chemical Reactivity and Reaction Mechanisms of 4 Propan 2 Yl Phenanthrene

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In polynuclear aromatic hydrocarbons like phenanthrene (B1679779), the reactivity towards electrophiles is generally higher than that of benzene (B151609). libretexts.org The position of electrophilic attack is determined by the stability of the resulting carbocation intermediate, known as the sigma complex or Wheland intermediate. For the parent phenanthrene, substitution occurs at various positions, with the outcome often being a mixture of products. libretexts.org

The introduction of an isopropyl group at the 4-position significantly influences the regioselectivity of subsequent electrophilic attacks. The isopropyl group is an activating group, meaning it increases the rate of reaction compared to unsubstituted benzene. wikipedia.org It donates electron density to the aromatic ring primarily through an inductive effect. youtube.com As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orgorganicchemistrytutor.com

For 4-(propan-2-yl)phenanthrene, the positions ortho to the isopropyl group are C-3 and C-5, and the para position is C-10. However, the phenanthrene core's inherent reactivity patterns must also be considered. The most electron-rich positions in phenanthrene are C-9 and C-10. quora.com The directing effect of the isopropyl group at C-4 enhances the nucleophilicity of positions C-3, C-5, and C-10. The steric hindrance from the bulky isopropyl group can disfavor substitution at the adjacent C-3 and C-5 positions, making the other activated positions more likely targets. nih.gov Therefore, electrophilic attack is generally favored at the positions that are both electronically activated by the isopropyl group and inherently reactive within the phenanthrene system, while also being sterically accessible.

Addition Reactions on the Phenanthrene Core (e.g., 9,10-positions)

The phenanthrene core, particularly the C9-C10 bond, has a pronounced double-bond character, making it susceptible to addition reactions that can disrupt the aromaticity of the central ring while leaving the two outer benzene rings intact. libretexts.org This is a characteristic feature of polycyclic aromatic hydrocarbons like phenanthrene and anthracene. study.comquora.com

Hydrogenation is a common addition reaction. Catalytic hydrogenation of phenanthrene, for instance, can yield 9,10-dihydrophenanthrene (B48381). iptsalipur.org The presence of the 4-isopropyl group is not expected to fundamentally alter this reactivity at the 9,10-positions, as it is electronically distant and does not impose significant steric hindrance at this site.

Another characteristic reaction is the Diels-Alder reaction, where the central ring of a polycyclic aromatic hydrocarbon can act as a diene. For anthracene, reaction with a dienophile readily occurs across the 9,10-positions. study.com Phenanthrene is less reactive in this regard, but the principle of addition at these positions remains relevant. The isopropyl group at the 4-position would likely have a minimal electronic effect on the diene character of the 9,10-bond system.

Oxidation and Reduction Pathways of Isopropyl Phenanthrenes

Oxidation: The oxidation of alkyl-substituted phenanthrenes can proceed via two main pathways: oxidation of the aromatic core or oxidation of the alkyl side chain. nih.govnih.gov Studies on the metabolism of alkylated PAHs indicate that the presence of an alkyl group can shift the focus of oxidative processes towards the side chain. nih.govresearchgate.netwur.nl

For this compound, enzymatic oxidation can lead to hydroxylation of the isopropyl group. On the other hand, strong chemical oxidants can attack the aromatic system. The 9,10-positions are particularly susceptible to oxidation, which can lead to the formation of 9,10-phenanthraquinone. nih.govresearchgate.net The presence of the isopropyl group can influence the rate and regioselectivity of this core oxidation. For example, the oxidation of phenanthrene radicals by hydroxyl radicals has been shown to have multiple pathways leading to CO elimination. nih.gov The metabolism of retene (B1680549) (1-methyl-7-isopropyl-phenanthrene) has been studied as a model for C4-phenanthrenes, revealing pathways involving the formation of catechols and ortho-quinones. nih.govnih.gov

Reduction: Reduction of the phenanthrene core typically targets the most reactive 9,10-double bond. Birch reduction, using sodium in liquid ammonia, is a method to achieve partial reduction of aromatic systems. pharmacyfreak.com For phenanthrene, this would likely yield a dihydro-derivative. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum is also effective for hydrogenating phenanthrene to its tetrahydrophenanthrene derivatives. pharmacyfreak.com The 4-isopropyl group is unlikely to interfere significantly with these reduction processes that occur at the central ring.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagents | Potential Major Product |

|---|---|---|

| Oxidation | Strong Oxidants (e.g., CrO₃) | This compound-9,10-dione |

| Biological Systems (e.g., CYP450 enzymes) | 2-(Phenanthren-4-yl)propan-2-ol | |

| Reduction | Catalytic Hydrogenation (H₂/Pd-C) | 4-(Propan-2-yl)-9,10-dihydrophenanthrene |

Metal-Catalyzed Reactions Involving this compound Scaffolds

Transition metal-catalyzed reactions have become powerful tools for the synthesis and functionalization of polycyclic aromatic hydrocarbons. benthamscience.comresearchgate.net Phenanthrene scaffolds can be constructed or modified using various metal catalysts, including palladium, copper, nickel, and gold. nih.govnih.gov

For a pre-existing scaffold like this compound, metal-catalyzed cross-coupling reactions are particularly relevant. To participate in reactions like Suzuki, Heck, or Sonogashira coupling, the phenanthrene must first be functionalized, for example, by halogenation to introduce a reactive handle (e.g., bromo- or iodo-substituent). The position of this handle will then dictate where the new carbon-carbon or carbon-heteroatom bond is formed.

Palladium-catalyzed C-H activation is another advanced strategy that could be applied. researchgate.nettandfonline.com This approach allows for the direct functionalization of C-H bonds, bypassing the need for a pre-installed leaving group. The regioselectivity of C-H activation on the this compound ring would be influenced by both the inherent electronic properties of the different C-H bonds and steric accessibility.

Table 3: Examples of Metal-Catalyzed Reactions for Phenanthrene Derivatives

| Reaction Name | Catalyst | Reactant Type | Purpose |

|---|---|---|---|

| Suzuki Coupling | Palladium(0) complexes | Aryl halide/triflate + Boronic acid | Forms new C-C bonds. tandfonline.com |

| Heck Reaction | Palladium(0) complexes | Aryl halide + Alkene | Forms substituted alkenes. benthamscience.com |

| Copper-Catalyzed Cyclization | Copper salts | N-tosylhydrazones + Alkynes | Synthesis of the phenanthrene core. nih.gov |

Influence of Isopropyl Group on Aromatic Reactivity

Electronic Effects: The isopropyl group is an alkyl group, which is known to be weakly electron-donating through induction. libretexts.org This inductive effect enriches the π-system of the phenanthrene ring with electron density, making it more nucleophilic and thus more reactive towards electrophiles. This is known as an activating effect. wikipedia.orglumenlearning.com The increased electron density is not uniform and is more pronounced at the ortho and para positions relative to the substituent, which explains the directing effect in electrophilic aromatic substitution. youtube.comorganicchemistrytutor.com

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group. This steric bulk can hinder the approach of reactants to the positions immediately adjacent to it, namely C-3 and C-5. nih.gov This steric hindrance can influence the regioselectivity of reactions, favoring attack at less crowded, yet still electronically activated, sites. For instance, in electrophilic aromatic substitution, while the C-3 and C-5 positions are electronically activated (ortho), a bulky electrophile might preferentially attack the more accessible C-10 position (para) or other positions on the terminal rings. This interplay between electronic activation and steric hindrance is a key determinant of the final product distribution in reactions involving this compound. nih.gov

Advanced Applications of 4 Propan 2 Yl Phenanthrene and Its Derivatives in Chemical Science

Materials Science Applications

The rigid, planar, and aromatic structure of the phenanthrene (B1679779) core, including that of 4-(propan-2-yl)phenanthrene (also known as retene), makes it a valuable building block in the design of functional organic materials. Its derivatives are increasingly investigated for their electronic and photophysical properties.

Organic Semiconductors and Electronic Devices

Phenanthrene derivatives exhibit interesting electronic properties that make them suitable for use in various electronic devices, such as organic field-effect transistors (OFETs). researchgate.net The phenanthrene moiety possesses inherent characteristics like blue fluorescence, good carrier transport capabilities, and a high energy bandgap, which are all beneficial for applications in organic electroluminescence. rsc.org

Researchers have synthesized phenanthrene-based materials designed to function as hosts in electronic devices. A class of wide bandgap host materials incorporating fused triazole or imidazole (B134444) rings with a phenanthrene core has been developed as an alternative to traditional carbazole-based hosts. osti.gov These phenanthro[9,10-d]imidazoles and phenanthro[9,10-d]triazoles demonstrate high triplet energies and good conductivity, making them suitable for high-efficiency organic light-emitting diodes. osti.gov The incorporation of bulky substituents helps maintain these high triplet energies even in the solid state. osti.gov

Derivatives such as two novel phenanthrene-based conjugated oligomers have been successfully used as p-channel semiconductors in OFETs, where they exhibited high mobility and excellent stability. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The development of high-performance blue-light emitters is crucial for full-color displays, and phenanthrene derivatives are prominent candidates. rsc.org The phenanthrene core is a common functional group in organic dyes used for this purpose. rsc.org

Scientists have designed and synthesized novel deep-blue fluorophores with a phenanthrene core and various electron-rich groups. rsc.org The twisted molecular structure of these compounds results in pure deep-blue emission (414–430 nm) and they exhibit high thermal stability and considerable charge transport ability. rsc.org When used as non-doped emitters, these materials achieve deep-blue electroluminescence with impressive Commission Internationale de l'Eclairage (CIE) coordinates. rsc.org

In other research, indenopyrazine compounds were synthesized with phenanthrene side groups, resulting in materials with high photoluminescence quantum efficiency. optica.org When used as the emitting layer in non-doped OLED devices, these materials showed promising luminance and power efficiencies. optica.org Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have also been developed, leading to highly efficient yellow OLEDs with an external quantum efficiency (EQE) exceeding 27%. rsc.org Retene (B1680549), or this compound, is specifically noted for its potential application as a component in OLEDs. solubilityofthings.com

Table 1: Performance of Phenanthrene-Based OLEDs

| Device Type/Material | Role | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

|---|---|---|---|---|---|

| PA-EIP | Emitting Layer | 1.35 | 0.69 | Not Reported | (0.17, 0.15) |

| PY-EIP | Emitting Layer | 5.15 | 2.81 | Not Reported | (0.19, 0.30) |

| TPA1 (Non-doped) | Emitter | Not Reported | Not Reported | Not Reported | (0.156, 0.037) |

Data sourced from various studies on phenanthrene derivatives in OLEDs. rsc.orgoptica.orgrsc.org

Organic Photovoltaic Cell Components

In the field of organic solar cells, phenanthrene derivatives are utilized for their favorable electronic and optical properties. researchgate.net They have been incorporated into donor-acceptor (D-A) type copolymers, which act as electron donor materials in bulk heterojunction solar cells. researchgate.net The inclusion of phenanthrene units in place of more common thiophene (B33073) derivatives has been shown to result in a higher open-circuit voltage (Voc) of around 0.8 V, attributed to a deeper highest occupied molecular orbital (HOMO) energy level. researchgate.net

Phenanthrene has also been used to create fullerene derivatives intended as electron acceptors for polymer solar cells. koreascience.kr Phenanthrene-substituted fullerene mono-adducts (PCMA) and bis-adducts (PCBA) were synthesized and showed improved light absorption compared to the standard PC61BM. koreascience.kr Devices using a P3HT:PCBA active layer achieved a higher Voc than reference devices, consistent with the higher lowest unoccupied molecular orbital (LUMO) energy level of the phenanthrene derivative. koreascience.kr

Further research has explored monosilicon-substituted phenanthrene derivatives as potential singlet fission materials, which could theoretically enhance solar cell efficiency by producing two electron-hole pairs from a single photon. nih.gov Additionally, phenanthrene has been employed as a volatile solid additive in the processing of high-performance organic solar cells, helping to regulate molecular aggregation and improve morphology, leading to power conversion efficiencies (PCEs) of over 19%. wiley.com In dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) featuring a phenanthrene-fused-quinoxaline (PFQ) moiety achieved a PCE of 12.5%, outperforming a similar sensitizer due to reduced charge recombination. nih.gov

Table 2: Performance of Phenanthrene-Based Organic Photovoltaic Cells

| System | Role of Phenanthrene Derivative | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

|---|---|---|---|---|

| P4:PC61BM | Donor Polymer | 2.73% | 0.79 | 5.97 |

| P3HT:PCBA | Acceptor | 0.71% | Higher than P3HT:PC61BM | Not Reported |

| PM6:Y6 with PAT | Solid Additive | 19.04% | Not Reported | Not Reported |

Data compiled from studies on phenanthrene derivatives in organic solar cells. researchgate.netkoreascience.krwiley.comnih.gov

Drug Discovery and Medicinal Chemistry: Mechanistic Insights (Excluding Clinical Trials)

The phenanthrene skeleton is found in a variety of natural products and synthetic compounds with significant biological activity, making it a structure of great interest in medicinal chemistry.

Phenanthrene as a Privileged Scaffold in Drug Design

The phenanthrene nucleus is considered a "privileged scaffold" because its framework is present in many biologically important molecules, including steroids and alkaloids like morphine. nih.govscispace.comresearchgate.net This recurring structural motif is capable of binding to multiple, diverse protein targets, conferring a range of biological activities. nih.govresearchgate.net The versatility of the phenanthrene core allows it to serve as a foundational structure for developing new therapeutic agents. scispace.comwjpps.com

One key mechanistic feature of the planar phenanthrene structure is its ability to intercalate between the base pairs of DNA. nih.gov This interaction can disrupt DNA synthesis and inhibit enzymes involved in the process, forming the basis for the cytotoxic effects observed in many phenanthrene derivatives. nih.gov The hexadecahydro-1H-cyclopenta[a]phenanthrene framework, found in steroidal hormones, is a well-studied example of this privileged scaffold, with substitutions at key positions influencing target selectivity and pharmacokinetic properties. nih.gov The development of synthetic protocols to access the phenanthrene core has been a focus of research for decades, enabling the creation of new chemical entities for drug discovery. wiley.com

In Vitro Biological Activities and Mechanistic Studies

Derivatives of phenanthrene have been evaluated for a wide range of biological activities in preclinical, in vitro models. These studies provide mechanistic insights into their potential as therapeutic agents.

Anticancer Activity: Phenanthrene derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines. acs.org Due to their planar structure, they can act as DNA intercalating agents, which is a primary mechanism for their anticancer activity. nih.gov For example, a series of phenanthrene derivatives showed cytotoxicity against human epidermoid carcinoma (Hep-2) and human colon carcinoma (Caco-2) cells. academie-sciences.fr Phenanthrene-based tylophorine (B1682047) (PBT) derivatives have also been synthesized and evaluated, with some compounds showing significant activity against human large-cell lung carcinoma (H460). mdpi.com One such derivative, PBT-1, was found to suppress colony formation and induce apoptosis in lung cancer cells by modulating the Akt and NF-κB signaling pathways. acs.org Hybrid molecules combining imidazole and phenanthrene rings have also been investigated as promising candidates for prostate cancer therapy. mdpi.com

Table 3: In Vitro Cytotoxic Activity of Selected Phenanthrene Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon Carcinoma) | 0.97 µg/mL | Not specified |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Epidermoid Carcinoma) | 2.81 µg/mL | Not specified |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (Lung Carcinoma) | 11.6 µM | Not specified |

| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol (9) | H460 (Lung Carcinoma) | 6.1 µM | Not specified |

Data sourced from in vitro studies on the anticancer properties of phenanthrene derivatives. academie-sciences.frmdpi.comacs.org

Anti-inflammatory Activity: Naturally occurring phenanthrenes have been studied for their anti-inflammatory properties. nih.gov Synthetic phenanthrene analogs have been evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov In these studies, certain compounds were found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Mechanistic investigations revealed that one potent compound exerted its anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) pathways, which are critical signaling cascades in the inflammatory response. nih.gov Other studies have also highlighted the anti-inflammatory and antioxidant effects of phenanthrene derivatives isolated from natural sources. scispace.commdpi.com

Other Biological Activities: The broad utility of the phenanthrene scaffold is further demonstrated by its application in other therapeutic areas. Halogen-substituted phenanthrene β-diketo acids have been synthesized and identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov These compounds were shown to inhibit both the 3'-end processing and strand transfer steps catalyzed by the enzyme. nih.gov In another area, phenanthrene derivatives have been synthesized and evaluated as antituberculosis agents, with some showing promising activity against Mycobacterium tuberculosis. tandfonline.com

Anticancer Mechanisms: Apoptosis Induction, DNA Damage, ROS Modulation, Enzyme Inhibition

Derivatives of this compound, a member of the phenanthrene class of polycyclic aromatic hydrocarbons, have been the subject of research for their potential as anticancer agents. The planar structure of phenanthrenes allows them to intercalate between DNA base pairs, a mechanism that can lead to cytotoxicity. nih.gov This interaction can disrupt DNA replication and transcription, ultimately inducing cell death. nih.gov Furthermore, some anticancer drugs trigger apoptosis by causing DNA damage. nih.gov

Several mechanisms contribute to the anticancer effects of phenanthrene derivatives. These include the induction of apoptosis (programmed cell death), infliction of DNA damage, modulation of reactive oxygen species (ROS), and inhibition of key enzymes involved in cancer cell proliferation. nih.govnih.gov For instance, some anticancer agents work by generating ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), which in turn induce apoptosis and damage DNA. nih.gov Doxorubicin, a topoisomerase inhibitor, exemplifies this by causing direct oxidative DNA damage and indirectly promoting H₂O₂ generation. nih.gov

Phenolic compounds, a broader category that includes some phenanthrene derivatives, are recognized for their cytotoxic properties against cancer cells. nih.gov Studies on certain phenol (B47542) derivatives have demonstrated their ability to induce apoptosis and inhibit cancer cell migration. nih.gov In some cases, this apoptosis is mediated by caspases 3 and 7. nih.gov

Enzyme inhibition is another critical anticancer mechanism. DNA topoisomerase I, an enzyme vital for cellular metabolic processes like DNA replication and repair, is a known target for anticancer drugs. mdpi.com The inhibition of this enzyme can lead to potent in-vitro cytotoxicity. mdpi.com Additionally, the inhibition of protein kinases is a therapeutic strategy for certain cancers where specific kinases are overexpressed. bibliotekanauki.pl

The following table summarizes the anticancer mechanisms associated with phenanthrene derivatives and related compounds.

| Anticancer Mechanism | Description | Key Molecules/Targets |

| Apoptosis Induction | Programmed cell death triggered by various stimuli, including DNA damage and ROS generation. | Caspases, Bcl-2 family proteins |

| DNA Damage | Intercalation into DNA, leading to disruption of replication and transcription. Can also be caused by oxidative stress. | DNA, Topoisomerase I |

| ROS Modulation | Generation of reactive oxygen species that can induce oxidative stress and subsequent cell death. | H₂O₂, O₂⁻, NAD(P)H oxidase |

| Enzyme Inhibition | Blocking the activity of enzymes crucial for cancer cell survival and proliferation. | DNA Topoisomerase I, Protein Kinases |

Anti-inflammatory Properties (In Vitro)

Phenanthrene derivatives have demonstrated potential as anti-inflammatory agents in in-vitro studies. mdpi.comresearchgate.net The anti-inflammatory effects of some of these compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. For example, research has indicated that certain phenanthrene derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a reduction in prostaglandin (B15479496) synthesis and subsequent inflammation.

Studies on various thiazolo[4,5-b]pyridines, which can be structurally related to modified phenanthrenes, have shown anti-inflammatory effects comparable to the standard drug Ibuprofen, with inflammation inhibition ranging from 36.5% to 53.4% in some cases. biointerfaceresearch.com Similarly, in-vitro anti-inflammatory activity has been observed with metal complexes of diclofenac, showing moderate inhibition of protein denaturation. semanticscholar.org

The evaluation of anti-inflammatory properties often involves assays such as the albumin denaturation assay and HRBC membrane stabilization. nih.gov For instance, essential oils containing various chemical constituents have shown significant in-vitro anti-inflammatory activity by inhibiting bovine serum albumin (BSA) denaturation in a concentration-dependent manner. mdpi.com

The table below presents findings from in-vitro anti-inflammatory studies of phenanthrene derivatives and related compounds.

| Compound/Extract | Assay | Key Findings |

| Phenanthrene Derivatives | COX-2 Inhibition | Significant inhibition of COX-2 activity, reducing prostaglandin synthesis. |

| Thiazolo[4,5-b]pyridines | Carrageenan-induced paw edema | Some compounds showed anti-inflammatory effects equivalent to or exceeding Ibuprofen. biointerfaceresearch.com |

| Metal(II) Mixed Diclofenac Complexes | Protein Denaturation Inhibition | Moderate anti-inflammatory activity observed. semanticscholar.org |

| Myrtus communis L. Essential Oils | BSA Denaturation | Significant, concentration-dependent inhibition of protein denaturation. mdpi.com |

Antimicrobial Activities (In Vitro)

Phenanthrene derivatives have been investigated for their antimicrobial properties against a range of pathogens. mdpi.comresearchgate.net For example, 2-isopropyl-10-methyl phenanthrene has been identified as a major component in plant extracts showing remarkable antibacterial activity. researchgate.net The proposed mechanism of action for some phenanthrene derivatives involves the rupture of the bacterial membrane. researchgate.net

In-vitro screening of newly synthesized 9,10-dihydrophenanthrene (B48381) derivatives has shown their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic yeast strains like Candida albicans and Aspergillus niger. mdpi.com While some of these compounds showed reduced activity compared to standard drugs like ampicillin (B1664943) and griseofulvin, certain derivatives exhibited significant antimicrobial potential. mdpi.com

Furthermore, studies on essential oils containing phenanthrene-related structures have demonstrated significant antimicrobial activities, particularly against pathogenic fungal strains. jmb.or.kr The antibacterial action of some compounds has been linked to interference with protein synthesis, leading to cellular damage. researchgate.net

The following table summarizes the in-vitro antimicrobial activities of phenanthrene derivatives and related compounds.

| Compound/Extract | Target Organisms | Key Findings |

| 2-isopropyl-10-methyl phenanthrene | Staphylococcus aureus, Streptococcus agalactiae, Klebsiella pneumoniae, Escherichia coli | Demonstrated remarkable antibacterial activity with low MIC values. researchgate.net |

| 9,10-dihydrophenanthrene derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Some derivatives showed good antimicrobial activity. mdpi.com |

| Essential oil from Pinus koraiensis cones | Gram-positive bacteria, Gram-negative bacteria, Fungi | Significant antimicrobial activities, especially against pathogenic fungal strains. jmb.or.kr |

Structure-Activity Relationship (SAR) Studies of Isopropyl Phenanthrene Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective derivatives. nih.gov For phenanthrene derivatives, SAR studies have provided valuable insights into their anticancer and other biological activities. nih.govnih.gov

In the context of anticancer activity, the position and nature of substituents on the phenanthrene skeleton play a significant role. researchgate.net For instance, studies on phenanthrene-based tylophorine derivatives (PBTs) revealed that the presence of a hydroxyl group at the C-3 position of the phenanthrene ring is favorable for cytotoxic activity. nih.gov Specifically, replacing a 3-methoxyl group with a 3-hydroxyl group significantly increased the cytotoxicity against the H460 human large-cell lung carcinoma cell line. nih.gov The degree of cytotoxicity is also dependent on the substitution pattern on the phenanthrene ring. nih.gov

Furthermore, the nature of the amino acid side chain at the C-9 position of the phenanthrene and the linkage between the nitrogen and the phenanthrene also influence the cytotoxicities of PBTs. nih.gov Research has also highlighted that the presence of electron-donating and electron-withdrawing functional groups attached to the phenanthrene skeleton can contribute to the anticancer action. researchgate.net

Regarding other biological activities, SAR studies of alkyl-phenanthrenes have suggested that increasing alkylation might shift the activity of phenanthrene family members. researchgate.net For example, while the parent phenanthrene impacts cardiac function through ion current blockade, more heavily alkylated derivatives like 1-methyl-7-isopropyl-phenanthrene (retene) may act through different mechanisms, such as aryl hydrocarbon receptor (AHR) activation. researchgate.net

The table below summarizes key SAR findings for isopropyl phenanthrene derivatives.

| Structural Feature | Impact on Biological Activity | Example |

| Hydroxyl group at C-3 | Increased cytotoxic activity | Replacement of 3-methoxyl with 3-hydroxyl in PBTs enhanced cytotoxicity. nih.gov |

| Substitution at C-9 | Influences cytotoxic activity | The amino acid side chain at C-9 in PBTs affects their anticancer properties. nih.gov |

| Alkylation Pattern | Shifts mechanism of action | Increased alkylation may shift from ion channel blockade to AHR activation. researchgate.net |

| Electron-donating/withdrawing groups | Contributes to anticancer action | The nature and position of these groups on the phenanthrene skeleton are important. researchgate.net |

Computational Approaches in Scaffold Discovery and Optimization

Computational methods have become indispensable tools in the discovery and optimization of new drug scaffolds, including those based on the phenanthrene framework. These approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, accelerate the identification of promising drug candidates and provide insights into their mechanisms of action. nih.gov

QSAR models are used to correlate the structural features of compounds with their biological activity. For instance, a QSAR model for phenanthrene analogs identified HeavyAtomCount and Chi1n as key descriptors for anti-proliferative activity in HepG2 liver cancer cells. nih.gov Such models can then be used for virtual screening of large compound libraries to prioritize candidates for further testing. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, allowing for the evaluation of binding affinity and intermolecular interactions. academie-sciences.fr This method has been used to study the binding of phenanthrene derivatives to various cancer targets, such as tubulin and DNA topoisomerase I. mdpi.comnih.gov For example, virtual screening via molecular docking identified a phenanthrene derivative with exceptional binding affinity to the colchicine (B1669291) site of tubulin. nih.gov

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor complex, validating the stability of the binding interactions over time. nih.gov A 200 ns MD simulation confirmed the stable binding of a prioritized phenanthrene compound within the tubulin binding site. nih.gov

These computational tools, often used in an integrated pipeline, establish a rigorous framework for anticancer drug discovery, enabling the rational design and optimization of phenanthrene-based scaffolds for in-vitro and in-vivo testing. nih.gov

The table below highlights the application of various computational approaches in the study of phenanthrene derivatives.

| Computational Method | Application in Phenanthrene Research | Key Insights |

| QSAR | Predicting anti-proliferative activity of phenanthrene analogs against liver cancer cells. | Identified key structural descriptors for activity and enabled virtual screening. nih.gov |

| Molecular Docking | Evaluating binding affinity and interaction modes of phenanthrene derivatives with cancer targets like tubulin and DNA topoisomerase I. | Prioritized lead candidates and elucidated binding mechanisms. mdpi.comnih.govacademie-sciences.fr |

| Molecular Dynamics | Validating the stability of phenanthrene derivative-protein complexes. | Confirmed stable binding conformations of lead compounds. nih.gov |

| DFT Calculations | Optimizing the geometry and calculating quantum chemical properties of phenanthrene derivatives. | Provided insights into the electronic structure and reactivity. academie-sciences.frkoyauniversity.org |

Supramolecular Chemistry and Self-Assembly

Design and Synthesis of Supramolecular Architectures

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecular units held together by non-covalent interactions. beilstein-journals.org This approach allows for the construction of large and complex chemical architectures from simpler building blocks through processes like molecular self-assembly. beilstein-journals.org Phenanthrene derivatives, with their rigid and planar aromatic core, are versatile building blocks for the design and synthesis of functional supramolecular structures. nih.govresearchgate.net

Amphiphilic phenanthrene derivatives, for example, can self-assemble in aqueous environments to form various nanostructures. nih.govresearchgate.net In one study, cholane (B1240273)–phenanthrene–cholane trimers were synthesized, where the phenanthrene unit acts as a chromophore and the hydrophobic cholane moieties drive self-assembly. nih.govresearchgate.net The morphology of the resulting nanostructures, which included nanosheets, worm-like structures, and nanotubes, was found to be dependent on the specific phenanthrene isomer used and the cooling rate during the assembly process. nih.govresearchgate.net

These self-assembled phenanthrene-based systems have shown potential for applications in light-harvesting. Doping the supramolecular assemblies with an acceptor chromophore, such as pyrene (B120774), resulted in efficient energy transfer. nih.govresearchgate.net The presence of a small amount of a pyrene acceptor led to a significant increase in the quantum yield compared to the phenanthrene trimer alone, demonstrating their potential as artificial light-harvesting complexes. nih.govresearchgate.net

The self-assembly of phenanthrene derivatives can also be directed by other non-covalent interactions, such as halogen bonds. mdpi.com For instance, alkoxy-substituted phenanthrene derivatives with halogen substituents have been shown to form well-ordered, two-dimensional nanostructures at a liquid/solid interface. mdpi.com

The table below summarizes examples of supramolecular architectures formed from phenanthrene derivatives.

| Phenanthrene Derivative | Self-Assembly Conditions | Resulting Supramolecular Architecture | Potential Application |

| Cholane–phenanthrene–cholane trimers | Thermal self-assembly in aqueous medium with varying cooling rates | Nanosheets, worm-like structures, nanotubes | Artificial light-harvesting systems nih.govresearchgate.net |

| Alkoxy-substituted halogenated phenanthrenes | Self-assembly at the 1-octanoic acid/HOPG interface | Densely packed columnar networks | Functional nanomaterials mdpi.com |

| Phenanthrene donor with arene-Ru(II) acceptors | Coordination self-assembly in nitromethane/methanol | Molecular bowls | Anticancer agents dovepress.com |

DNA-Phenanthrene Conjugates and Light-Harvesting Assemblies

The precise, programmable nature of DNA makes it an exceptional scaffold for the assembly of chromophores into artificial light-harvesting complexes (LHCs). Phenanthrene derivatives are particularly well-suited for this application due to their favorable photophysical properties. When chemically tethered to DNA strands, these phenanthrene-DNA conjugates can self-assemble into highly organized nanostructures that mimic the function of natural photosynthetic systems. Current time information in Bangalore, IN.nih.gov

Research has demonstrated that DNA oligomers modified with phenanthrene residues can spontaneously form nanostructures, such as nanospheres, through the hydrophobic interactions of the "sticky" phenanthrene ends. nih.gov Within these assemblies, the phenanthrene units are precisely arranged, creating an array of chromophores that can efficiently capture and transfer excitation energy. Current time information in Bangalore, IN.nih.gov

In one notable system, DNA conjugates were modified with two different phenanthrene derivatives: a 2,7-dialkynyl phenanthrene at the terminal position and a 3,6-dialkynyl phenanthrene at internal positions. nih.gov This strategic placement allows for specific excitation and controlled energy transfer. Upon irradiation, the internal phenanthrene units absorb light and transfer the excitation energy to an acceptor molecule, such as pyrene, leading to the formation of a phenanthrene-pyrene exciplex. Current time information in Bangalore, IN.nih.gov This process demonstrates the viability of phenanthrene-DNA assemblies as functional light-harvesting antennas. nih.gov

The efficiency of this energy transfer is influenced by the structure of the DNA scaffold. For instance, the type of DNA base pairs flanking the phenanthrene stack can affect the fluorescence intensity of the resulting exciplex. unibe.ch Studies have shown that energy transfer can still occur efficiently even when the phenanthrene antenna is separated from the acceptor by several base pairs, highlighting the potential for long-range energy transport in these systems. unibe.ch

Table 1: Examples of Phenanthrene Derivatives in DNA-Based Light-Harvesting Systems

| Phenanthrene Derivative | Role in Assembly | Acceptor Chromophore | Observed Phenomenon | Reference |

|---|---|---|---|---|

| 3,6-Dialkynyl phenanthrene | Internal light-harvesting antenna | 1,8-Dialkynyl pyrene | Excitation energy transfer, phenanthrene-pyrene exciplex formation | nih.gov |

π-Stacking Interactions in Supramolecular Systems

π-stacking is a critical non-covalent interaction that governs the self-assembly of aromatic molecules into ordered supramolecular structures. wikipedia.org This interaction arises from the electrostatic and dispersion forces between the electron-rich π-systems of aromatic rings. In the context of phenanthrene and its derivatives, π-stacking plays a pivotal role in the formation of stable and functional architectures. These interactions are fundamental to host-guest chemistry, molecular recognition, and the creation of novel materials. wikipedia.orgwikipedia.org

The strength and geometry of π-stacking interactions can significantly influence the properties of the resulting assembly. While face-to-face or "sandwich" stacking is often electrostatically repulsive, more common arrangements include parallel-displaced or T-shaped (perpendicular) orientations, which are energetically favorable. wikipedia.org The controlled arrangement of phenanthrene units through π-stacking has been exploited to create materials with unique optical and electronic properties. mdpi.comrsc.org

For example, the aggregation of 2,3-dicyanopyrazino phenanthrene (DCPP) monomers in solution occurs via physical π-π stacking. nih.gov These in-situ formed aggregates exhibit distinct photochemical properties compared to the individual molecules and can act as effective photocatalysts for various organic reactions under visible light. nih.gov Theoretical calculations have also shown that π-stacking interactions can directly impact the photoluminescence of materials; destabilizing interactions between aromatic linkers in certain metal-organic frameworks can lead to an unexpected blue-shift (hypsochromic shift) in their emission spectra. rsc.org

Table 2: Characteristics of π-Stacking Interactions in Supramolecular Chemistry

| Interaction Type | Description | Significance | Energy Range (Typical) | Reference |

|---|---|---|---|---|

| Parallel-Displaced Stacking | Aromatic rings are stacked in parallel but shifted relative to one another. | Common, electrostatically favorable orientation that contributes to the stability of DNA, proteins, and synthetic assemblies. | Weak to moderate | wikipedia.org |

| T-shaped Stacking | The edge of one aromatic ring points towards the face of another. | An electrostatically attractive arrangement often found in protein structures and crystal engineering. | Weak to moderate | wikipedia.org |

Environmental Occurrence, Fate, and Biodegradation of Alkylated Phenanthrenes

Environmental Presence and Sources of Isopropyl Phenanthrenes

Natural Occurrence and Anthropogenic Emissions

Isopropyl phenanthrenes, a subgroup of alkylated polycyclic aromatic hydrocarbons (PAHs), enter the environment from both natural and human-related sources. PAHs are primarily formed during the incomplete combustion of organic materials. nih.gov Anthropogenic emissions are major contributors, arising from the burning of fossil fuels like coal and petroleum in industrial processes and engines, as well as biomass combustion during events like forest fires or in wood-burning stoves. tpsgc-pwgsc.gc.cauva.es

These compounds are natural constituents of petroleum and coal. tpsgc-pwgsc.gc.ca Consequently, crude oil spills can release significant quantities of alkylated PAHs into the environment. d-nb.info Industrial activities such as coal coking, asphalt (B605645) production, and the use of wood preservatives like creosote (B1164894) are also significant sources of anthropogenic PAHs. tpsgc-pwgsc.gc.ca While many PAHs in the environment are pyrogenic (formed from combustion), petrogenic PAHs, which are typically alkylated, are also a significant concern. d-nb.inforesearchgate.net The relative abundance of certain alkylated phenanthrenes can indicate pollution from petroleum products. researchgate.netsolubilityofthings.com

Beyond combustion and fossil fuels, there is evidence for the biogenic formation of some phenanthrenes in remote soils and sediments. uva.es A notable example of a naturally occurring isopropyl phenanthrene (B1679779) is retene (B1680549) (1-methyl-7-isopropylphenanthrene), which is derived from the degradation of specific diterpenoids produced by conifer trees. wikipedia.org

Retene as a Specific Alkylated Phenanthrene Marker in Environmental Studies

Retene (1-methyl-7-isopropylphenanthrene) is frequently utilized in environmental science as a specific biomarker for the combustion of softwoods, such as conifers. nih.govacs.org Its formation is primarily linked to the thermal degradation of abietic acid, a resin acid abundant in conifers. nih.gov This distinct formation pathway differentiates it from most other PAHs, which are typically formed through pyrosynthesis—the recombination of smaller molecular fragments at high temperatures. nih.gov The presence of retene in air samples can serve as an indicator of forest fires, and it is also found in the effluents from wood pulp and paper mills. wikipedia.org

In paleoenvironmental and geochemical studies, retene in sediments is used as a proxy for the historical presence of vascular plants, particularly conifers. wikipedia.orggeoscienceworld.org The ratio of retene to other PAHs, such as cadalene, can help reconstruct past vegetation compositions. wikipedia.org However, the use of retene as an exclusive marker for terrestrial higher plants has been subject to discussion, as it has been detected in ancient Proterozoic and early Paleozoic marine deposits that predate the evolution of conifers. geoscienceworld.orgresearchgate.net This suggests that other precursors, possibly from algae or bacteria, could also lead to the formation of retene in certain geological settings. geoscienceworld.orgresearchgate.net

Environmental Fate and Transport Mechanisms

The environmental behavior of isopropyl phenanthrenes is governed by their physical and chemical properties, which dictate how they move through and between air, water, and soil.

Volatilization and Atmospheric Distribution

Phenanthrene and its alkylated derivatives are classified as semi-volatile organic compounds. springfieldmo.gov Volatilization from soil and water surfaces is an important process in their environmental fate. nih.gov The tendency of these compounds to move from the Earth's surface into the atmosphere is driven by the difference in fugacity (a measure of "escaping tendency") between the soil or water and the ambient air. uva.es Studies have shown that for lower molecular weight PAHs like phenanthrene, there is often a net volatilization from soil to air, suggesting that soils can act as a source of these compounds to the atmosphere. uva.es

However, the rate of volatilization is significantly moderated by the strong adsorption of these compounds to soil and sediment particles. nih.gov The vapor pressure of phenanthrene is low, and it decreases with increasing molecular weight, meaning larger PAHs are less volatile. tpsgc-pwgsc.gc.caspringfieldmo.gov Once in the atmosphere, these compounds can be transported over long distances before being redeposited.

Adsorption and Leaching in Soil and Aquatic Systems

In soil and aquatic environments, isopropyl phenanthrenes tend to adsorb strongly to organic matter and suspended solids. tpsgc-pwgsc.gc.canih.gov This process significantly reduces their mobility and bioavailability. The extent of adsorption is influenced by several factors, including the organic carbon content of the soil, temperature, and pH. acs.orgnih.gov A higher soil organic carbon content generally leads to stronger adsorption of phenanthrene. nih.gov

Research has shown that phenanthrene adsorption is often nonlinear and can be described by the Freundlich isotherm model. nih.gov The process is also temperature-dependent; one study found that adsorption was higher at 15 °C than at 25 °C. nih.gov The effect of pH can be complex. While some studies report increased adsorption under alkaline conditions for certain soils, others have found that higher pH can decrease adsorption, possibly by altering the hydrophobic character of soil humic substances. nih.govairitilibrary.com Due to this strong adsorption, the leaching of dissolved phenanthrene into groundwater is a slow process, and the resulting dissolved plumes are typically small. tpsgc-pwgsc.gc.ca

Table 1: Factors Influencing Phenanthrene Adsorption in Soil

| Factor | Observed Effect on Adsorption | Reference |

|---|---|---|

| Soil Organic Carbon | Positively correlated; higher organic carbon content leads to increased adsorption. | nih.gov |

| Temperature | Inversely related; adsorption was observed to be higher at 15°C than at 25°C. | nih.gov |

| pH | Variable; one study showed increased adsorption with increasing pH (up to pH 9), while another found higher adsorption at a lower pH of 5.0. | nih.govairitilibrary.com |

| Aging/Contact Time | Adsorption capacity can increase significantly with longer contact time (aging), suggesting diffusion into soil micropores. | acs.org |

Air-Water Interfacial Uptake Dynamics

The interface between air and water, such as the surface of fog droplets or thin water films on aerosols, is a critical area for the processing of atmospheric PAHs. nih.govresearchgate.net For hydrophobic compounds like phenanthrene, uptake by micron-sized water droplets can be significantly greater than what would be predicted by simple air-water equilibrium in the bulk phase. nih.govresearchgate.net This enhanced uptake is attributed to adsorption at the air-water interface. nih.govresearchgate.net

The efficiency of this process is described by the mass accommodation coefficient (α), which is a measure of the probability that a molecule striking the surface will be taken up. For the highly hydrophobic phenanthrene, this coefficient is relatively large. nih.gov The presence of other surface-active substances, such as natural organic matter like fulvic acid, can further increase the uptake of phenanthrene by water droplets. nih.govlsu.edu Molecular dynamics simulations support these experimental findings, showing that phenanthrene preferentially accumulates at the air-water and air-ice interfaces. researchgate.nettandfonline.com This surface activity means that atmospheric water bodies like fog and snow can be effective scavengers of semi-volatile PAHs from the atmosphere. researchgate.net

Table 2: Research Findings on Air-Water Interfacial Uptake of Phenanthrene

| Finding | Description | Reference |

|---|---|---|

| Enhanced Surface Uptake | The uptake of phenanthrene vapor by water droplets (diameters < 200 µm) is greater than predicted by bulk-phase equilibrium due to surface adsorption. | nih.govresearchgate.net |

| Mass Accommodation | Phenanthrene exhibits a relatively high mass accommodation coefficient (α = (1.4 ± 0.4) x 10⁻²), indicating efficient transfer from gas phase to the droplet interface. | nih.gov |

| Effect of Natural Organics | The presence of Suwannee Fulvic Acid, a surrogate for natural organic matter, increases the uptake of phenanthrene by water droplets. | nih.govlsu.edu |

| Interface Similarity | Adsorption of phenanthrene to ice surfaces is similar to its adsorption to sub-cooled water, suggesting fog and snow are both important media for PAH processing. | researchgate.nettandfonline.com |

Phototransformation Pathways

The environmental fate of 4-(Propan-2-YL)phenanthrene is significantly influenced by phototransformation, a process where light energy drives chemical changes. The photolysis of PAHs can proceed through two primary mechanisms: direct and indirect photolysis. Direct photolysis occurs when the PAH molecule itself absorbs photons, leading to an excited state and subsequent chemical breakdown. Indirect photolysis involves other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate), which absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS then react with and degrade the PAH.

For the parent compound, phenanthrene, direct photolysis is a significant degradation pathway in aqueous environments, with its half-life being dependent on the intensity of solar radiation. researchgate.net The presence of an alkyl substituent, such as the isopropyl group in this compound, can alter the electronic properties of the aromatic system, potentially affecting the rate and pathway of phototransformation. While specific phototransformation products for this compound are not extensively documented, studies on other PAHs suggest that photolysis can lead to the formation of hydroxylated derivatives, quinones, and, eventually, ring-cleavage products. frontiersin.org For instance, the photocatalytic degradation of phenanthrene can yield 9,10-phenanthrenequinone. frontiersin.org It is plausible that the phototransformation of this compound would proceed through similar intermediates, such as the corresponding quinones and hydroxylated isopropylphenanthrenes, before undergoing further degradation.

Factors in the natural environment, such as the presence of dissolved organic matter (DOM), can have a dual effect. DOM can act as a photosensitizer, accelerating indirect photolysis, but it can also absorb UV light, shielding the PAH from direct photolysis. researchgate.net The ultimate phototransformation pathway and rate for this compound in a specific environment will, therefore, depend on a complex interplay of these factors.

Microbial Degradation and Bioremediation Potential of Alkylated Phenanthrenes

Microbial degradation is a primary mechanism for the natural attenuation of PAHs in soil and sediment. A wide range of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to degrade phenanthrene and its alkylated derivatives. researchgate.netmdpi.com The presence and position of alkyl groups on the phenanthrene skeleton significantly influence the rate and pathway of biodegradation.

Bacterial degradation of phenanthrene typically begins with an attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring. For phenanthrene, this attack commonly occurs at the C1-C2 or C3-C4 positions, leading to the formation of cis-dihydrodiols. nih.gov These intermediates are then dehydrogenated to form catechols, which undergo ring cleavage, eventually funneling the metabolites into central metabolic pathways like the TCA cycle. researchgate.net Common intermediates in phenanthrene degradation include 1-hydroxy-2-naphthoic acid, salicylic (B10762653) acid, and phthalic acid. nih.gov

The isopropyl group at the C-4 position of this compound likely influences this initial enzymatic attack. The bulky alkyl group may sterically hinder the dioxygenase attack at the C3-C4 position, potentially favoring oxidation at other sites on the molecule, such as the C1-C2 or C9-C10 positions. This could lead to a different suite of metabolic intermediates compared to the parent phenanthrene. For example, studies on retene (1-methyl-7-isopropylphenanthrene), another alkylated phenanthrene, show that it is metabolized via an ortho-quinone pathway, a route that becomes significant when the typical sites for diol-epoxide formation are blocked by alkyl groups.

The bioremediation of sites contaminated with alkylated phenanthrenes often relies on the metabolic capabilities of indigenous microbial consortia. mdpi.com Bioaugmentation (the addition of specific PAH-degrading microbes) and biostimulation (the addition of nutrients or surfactants to enhance microbial activity) are common strategies to accelerate the cleanup process. mdpi.com Surfactants can increase the bioavailability of hydrophobic compounds like this compound, making them more accessible to microbial degradation. nih.gov The efficiency of bioremediation is dependent on various environmental factors, including temperature, pH, oxygen availability, and the presence of other contaminants.

Table 1: Key Bacterial Genera Involved in Phenanthrene Degradation

| Bacterial Genus | Typical Degradation Role | Reference |

|---|---|---|

| Pseudomonas | Often initiates degradation via dioxygenase attack; versatile metabolism. | nih.gov |

| Mycobacterium | Capable of degrading a wide range of PAHs, including high molecular weight ones. | mdpi.com |

| Cycloclasticus | An important marine PAH degrader, showing overlapping metabolic pathways. | nih.gov |

| Staphylococcus | Can utilize phenanthrene as a sole carbon and energy source. | researchgate.net |

| Arthrobacter | Involved in the degradation pathway, producing common intermediates. |

Analytical Methodologies for Environmental Monitoring of Alkylated Phenanthrenes

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound and other alkylated PAHs in complex environmental matrices such as water, soil, and air. rroij.com The analysis typically involves sample extraction, cleanup, and instrumental determination.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of PAHs. filab.frthermofisher.com The gas chromatograph separates the complex mixture of compounds, and the mass spectrometer provides identification based on the mass-to-charge ratio of the resulting ions and their fragmentation patterns. For enhanced selectivity and sensitivity, especially in complex samples, tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.com

High-performance liquid chromatography (HPLC), often with fluorescence or UV detection, is another powerful technique. epa.gov HPLC is particularly useful for resolving isomeric PAHs that may co-elute in GC systems. epa.gov

Sample preparation is a critical step to isolate the target analytes from the sample matrix and remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). SPE is often preferred as it is faster, uses less solvent, and can be automated. dtic.mil

A significant challenge in the analysis of alkylated PAHs is the vast number of possible isomers and the lack of commercially available analytical standards for each one. This often necessitates reporting the total concentration of a homologous series (e.g., total C3-phenanthrenes) rather than the concentration of individual isomers like this compound. core.ac.uk

Table 2: Summary of Analytical Techniques for Alkylated Phenanthrene Analysis

| Technique | Principle | Application | Reference |

|---|---|---|---|

| GC-MS | Separates volatile/semi-volatile compounds, followed by mass-based detection and identification. | Widely used for routine monitoring of PAHs in various environmental samples. | thermofisher.com |

| GC-MS/MS | Provides higher selectivity and sensitivity by using two stages of mass analysis (e.g., SRM mode). | Ideal for trace-level quantification in complex matrices like food and environmental samples. | thermofisher.com |

| HPLC-FLD/UV | Separates compounds in a liquid phase, with detection by fluorescence or UV absorbance. | Effective for resolving isomeric PAHs that are difficult to separate by GC. | epa.gov |

| Online SPE-LC | Automates sample extraction and concentration by coupling Solid-Phase Extraction directly to a Liquid Chromatograph. | Allows for high-throughput and trace-level determination of PAHs in water samples. | dtic.mil |

Q & A

What are the recommended safety precautions when handling 4-(Propan-2-YL)phenanthrene in laboratory settings?

Level: Basic

Methodological Answer:

this compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP). Key precautions include:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas.

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks.

- Emergency Protocols: Ensure access to eyewash stations and emergency showers. Store spill kits containing inert absorbents (e.g., vermiculite).

- Disposal: Follow hazardous waste guidelines; incinerate contaminated materials at high temperatures (>1000°C).

Reference toxicological data from structurally similar phenanthrene derivatives, such as 6-(Propan-2-yl)phenanthridine .

What synthetic methodologies are commonly employed for the preparation of this compound derivatives?

Level: Basic

Methodological Answer:

A robust method involves Suzuki-Miyaura cross-coupling :

- Reagents: Palladium catalyst (e.g., [Pd(PPh₃)₄]), aryl boronic acids, and a base (e.g., K₂CO₃).

- Conditions: React in a degassed solvent system (toluene/water/ethanol, 1.4:0.3:0.3 v/v) at 85°C for 36 hours under argon .

- Purification: Use flash chromatography (n-pentane:DCM gradient) to isolate derivatives. Validate purity via TLC and NMR.

This method achieves high yields (~94%) and is adaptable for introducing substituents like methoxy groups .

How does the position of the isopropyl substituent on the phenanthrene core influence the compound's electronic properties and reactivity?

Level: Advanced

Methodological Answer:

Substituent position significantly alters electronic properties:

- Steric Effects: Substituents at sterically hindered positions (e.g., 4-position) reduce reactivity in electrophilic substitution due to crowding.

- Electronic Effects: Electron-donating groups (e.g., isopropyl) at specific positions enhance π-electron density, increasing susceptibility to oxidation. For example, phenanthrene derivatives with substituents at positions 2, 3, or 9 exhibit distinct UV-Vis absorption maxima due to conjugation differences .

- Reactivity Trends: Use DFT calculations to map electron density distribution and predict regioselectivity in reactions like halogenation or nitration.

What analytical techniques are most effective for confirming the structural integrity and purity of this compound derivatives?

Level: Advanced

Methodological Answer:

A multi-technique approach ensures accuracy:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms backbone integrity (e.g., aromatic proton splitting patterns).

- HRMS: High-resolution mass spectrometry validates molecular formulas (e.g., C₂₂H₁₈ for this compound) .

- X-ray Crystallography: Resolve crystal structures to analyze substituent orientation and packing interactions, as demonstrated in chalcone derivative studies .

- Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS detects volatile byproducts.

What are the key challenges in optimizing reaction conditions for introducing functional groups to this compound?

Level: Basic

Methodological Answer:

Challenges include: